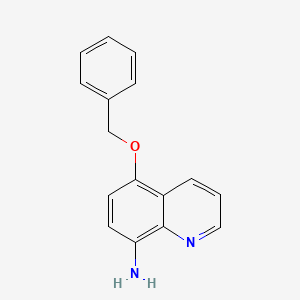![molecular formula C17H26N4O2 B8520596 tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8520596.png)
tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the pyrimidinyl group and the spiro linkage makes this compound particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrimidine derivative with a spirocyclic amine under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide and carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to facilitate easy purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidinyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may act as inhibitors for specific enzymes or receptors, offering new avenues for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique structural features make it suitable for applications in polymer science and nanotechnology .
Mécanisme D'action
The mechanism of action of tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The pyrimidinyl group can form hydrogen bonds with amino acid residues in proteins, while the spiro linkage provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
What sets tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate apart from similar compounds is the presence of the pyrimidinyl group. This group enhances its ability to interact with biological targets, making it more versatile for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H26N4O2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C17H26N4O2/c1-16(2,3)23-15(22)21-12-7-17(13-21)5-10-20(11-6-17)14-18-8-4-9-19-14/h4,8-9H,5-7,10-13H2,1-3H3 |
Clé InChI |
XDJHRHQKZIPYHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=NC=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-Amino-6-(methyloxy)-4-pyrimidinyl]-1H-indazol-3-amine](/img/structure/B8520515.png)



![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-isoleucyl-L-prolinamide](/img/structure/B8520534.png)








